High-Linearity Quantitation in Human Plasma
In the absence of direct comparator studies, the utility of Talazoparib-13C,d4 is demonstrated by the performance of the method it enables. A validated HPLC-ESI-MS/MS method using Talazoparib-13C,d4 as the internal standard (IS) achieved high linearity (r² > 0.9982) over a wide concentration range of 5-10,000 pg/mL in human plasma [1]. This contrasts with methods using non-isotopic IS, such as lapatinib, which operate over a narrower, higher concentration range of 5-500 ng/mL in a less complex HLM matrix, potentially limiting their application for low-concentration sample analysis [2].
| Evidence Dimension | Method Linearity (Calibration Range and Correlation Coefficient) |
|---|---|
| Target Compound Data | 5-10,000 pg/mL, r² > 0.9982 (with Talazoparib-13C,d4 as IS) |
| Comparator Or Baseline | 5-500 ng/mL, r² ≥ 0.999 (with Lapatinib as IS) |
| Quantified Difference | Approximately 2000-fold lower limit of quantitation (LLOQ) for the method using the SIL-IS vs. the non-analogous IS method. |
| Conditions | Target: Human plasma, HPLC-ESI-MS/MS. Comparator: Human liver microsomes (HLM), LC-MS/MS. |
Why This Matters
The SIL-IS-enabled method provides a vastly superior LLOQ, making it essential for studies requiring high sensitivity, such as pediatric PK, micro-sampling, or detecting trace drug levels.
- [1] Rao, K. P. C., & Rao, K. R. S. S. (2023). Method Development and Validation Using HPLC-ESI-MS/MS for Determining Stability of Talazoparib in Biological Matrices. International Journal of Pharmaceutical Sciences and Research, 14(12), 6038-6043. doi: 10.13040/IJPSR.0975-8232.14(12).6038-43 View Source
- [2] Attwa, M. W., Kadi, A. A., Abdelhameed, A. S., & Alhazmi, H. A. (2020). Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies. Drug Design, Development and Therapy, 14, 783-793. PMID: 32158196 View Source
